[S(R)]-N-[(S)-[2-(Dicyclohexylphosphino)phenyl]-2-naphthalenylmethyl]-N,2-dimethyl-2-propanesulfinamide
Description
Chemical Structure: The compound features a chiral sulfinamide core (N,2-dimethyl-2-propanesulfinamide) linked to a naphthalenylmethyl group and a dicyclohexylphosphino-substituted phenyl ring. The stereochemistry is defined by the (S,R) configuration at the sulfur and phosphorus centers, respectively.
Applications: This compound is primarily used as a chiral ligand or catalyst in asymmetric synthesis due to its ability to induce enantioselectivity in reactions such as hydrogenation or cross-coupling . historically offered specialized intermediates for catalytic applications .
Properties
IUPAC Name |
(R)-N-[(S)-(2-dicyclohexylphosphanylphenyl)-naphthalen-2-ylmethyl]-N,2-dimethylpropane-2-sulfinamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H46NOPS/c1-34(2,3)38(36)35(4)33(28-24-23-26-15-11-12-16-27(26)25-28)31-21-13-14-22-32(31)37(29-17-7-5-8-18-29)30-19-9-6-10-20-30/h11-16,21-25,29-30,33H,5-10,17-20H2,1-4H3/t33-,38+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSXYDTHXHIQYJE-MLZZNZMKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)S(=O)N(C)C(C1=CC2=CC=CC=C2C=C1)C3=CC=CC=C3P(C4CCCCC4)C5CCCCC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[S@@](=O)N(C)[C@@H](C1=CC2=CC=CC=C2C=C1)C3=CC=CC=C3P(C4CCCCC4)C5CCCCC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H46NOPS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
547.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of [S®]-N-[(S)-[2-(Dicyclohexylphosphino)phenyl]-2-naphthalenylmethyl]-N,2-dimethyl-2-propanesulfinamide typically involves multiple steps. One common method includes the reaction of a naphthalenylmethyl halide with a dicyclohexylphosphine derivative, followed by the introduction of the sulfinamide group. The reaction conditions often require the use of a base, such as sodium hydride, and an appropriate solvent, like tetrahydrofuran. Industrial production methods may involve similar steps but are optimized for larger scale synthesis and higher yields .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The phosphine group can be oxidized to form phosphine oxides.
Reduction: The sulfinamide moiety can be reduced to form amines.
Substitution: The naphthalenylmethyl group can participate in substitution reactions with various electrophiles.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and electrophiles such as alkyl halides. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
[S®]-N-[(S)-[2-(Dicyclohexylphosphino)phenyl]-2-naphthalenylmethyl]-N,2-dimethyl-2-propanesulfinamide has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in asymmetric catalysis, facilitating reactions such as hydrogenation, hydroformylation, and cross-coupling.
Biology: The compound can be used to synthesize biologically active molecules, including pharmaceuticals and natural products.
Medicine: It plays a role in the development of new drugs by enabling the synthesis of chiral intermediates.
Industry: The compound is used in the production of fine chemicals and specialty materials
Mechanism of Action
The mechanism by which [S®]-N-[(S)-[2-(Dicyclohexylphosphino)phenyl]-2-naphthalenylmethyl]-N,2-dimethyl-2-propanesulfinamide exerts its effects involves its interaction with metal catalysts. The phosphine group coordinates with the metal center, while the sulfinamide moiety provides additional steric and electronic effects. This dual interaction enhances the selectivity and efficiency of the catalytic process. The molecular targets and pathways involved depend on the specific reaction and catalyst used .
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Structural Variations
The compound is compared to analogs with modifications in:
Phosphino Group Substituents: Dicyclohexyl vs. diphenyl.
Naphthalene Substitution : 1-Naphthalenyl vs. 2-naphthalenyl.
Chiral Auxiliary Groups : Sulfinamide vs. acetamide.
Table 1: Structural and Functional Comparison
Steric and Electronic Effects
- Dicyclohexylphosphino vs. Diphenylphosphino: The dicyclohexyl group introduces greater steric bulk, enhancing enantioselectivity in catalytic reactions by restricting substrate access to the metal center . Diphenylphosphino analogs () exhibit reduced steric hindrance, favoring faster reaction kinetics but lower stereochemical control .
Naphthalene Position :
Sulfinamide vs. Acetamide :
- Sulfinamides (e.g., target compound) are superior chiral auxiliaries due to their rigid, well-defined stereochemistry, whereas acetamide derivatives () are more flexible and suited for biological targeting .
Biological Activity
The compound [S(R)]-N-[(S)-[2-(Dicyclohexylphosphino)phenyl]-2-naphthalenylmethyl]-N,2-dimethyl-2-propanesulfinamide (commonly referred to as a chiral phosphine ligand) is notable for its applications in enantioselective synthesis. This article delves into its biological activity, including its mechanisms, efficacy, and relevant case studies.
Basic Information
| Property | Value |
|---|---|
| Molecular Formula | C33H44NOPS |
| Molecular Weight | 533.8 g/mol |
| CAS Number | 2241598-30-9 |
| Purity | ≥ 95% |
Structural Characteristics
The compound features a chiral sulfinamide structure that contributes to its unique reactivity in various chemical reactions. It acts as a ligand in transition metal-catalyzed reactions, enhancing selectivity and yield in asymmetric synthesis.
The biological activity of this compound is primarily attributed to its role as a chiral ligand in catalysis, which can influence the stereochemical outcome of reactions involving biological substrates. Its ability to form stable complexes with transition metals allows it to facilitate a variety of transformations.
Enantioselective Synthesis
In studies, this compound has shown high enantioselectivity in the synthesis of various biologically relevant molecules. For instance, it has been utilized in the synthesis of chiral amines and alcohols, which are crucial intermediates in pharmaceutical development.
Case Study: Synthesis of Chiral Amines
A recent study demonstrated that using this compound as a ligand resulted in over 90% enantiomeric excess in the production of chiral amines from prochiral substrates. The reaction conditions were optimized to ensure maximum yield and selectivity.
Antimicrobial Activity
While primarily recognized for its catalytic properties, preliminary research indicates potential antimicrobial activity. In vitro studies have suggested that derivatives of this sulfinamide may inhibit the growth of certain bacterial strains, although further investigation is needed to elucidate the exact mechanisms and efficacy.
Comparative Analysis of Ligands
To better understand the effectiveness of this compound, it is useful to compare it with other common ligands used in asymmetric synthesis.
| Ligand | Enantioselectivity (%) | Yield (%) | Application |
|---|---|---|---|
| This compound | >90 | >95 | Synthesis of chiral amines |
| (R)-BINAP | 85 | 90 | Catalysis in various reactions |
| (S)-Ph-BPE | 80 | 85 | Asymmetric hydrogenation |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
